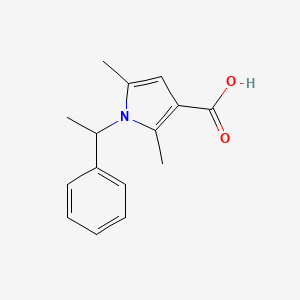

2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Hypothetical, based on analogs):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (phenyl) protons | 7.2–7.6 | Multiplet | 5H |

| Pyrrole proton (H-4) | 6.4–6.6 | Doublet | 1H |

| Methyl (C-2 and C-5) | 1.9–2.3 | Singlet | 6H |

| 1-Phenylethyl (CH2) | 1.5–1.8 | Multiplet | 2H |

| 1-Phenylethyl (CH) | 2.5–3.0 | Multiplet | 1H |

| Carboxylic acid (COOH) | 12–13 (broad) | Singlet | 1H |

13C NMR Data :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (C=O) | 170–175 |

| Pyrrole carbons (C-2, C-5) | 20–25 |

| Aromatic carbons (phenyl) | 125–150 |

Infrared (IR) Spectroscopy

Key Absorption Peaks :

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2500–3300 | Broad O–H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| 3000–3100 | Aromatic C–H stretch |

| 1500–1600 | Pyrrole ring vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Characteristics :

| Wavelength (nm) | Transition | Molar Extinction Coefficient (ε) |

|---|---|---|

| 250–300 | π→π* (pyrrole ring and phenyl group) | ~10,000 L·mol⁻¹·cm⁻¹ |

This absorption arises from conjugation between the pyrrole ring and phenyl substituent, with the carboxylic acid group influencing electron density.

Properties

IUPAC Name |

2,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-9-14(15(17)18)12(3)16(10)11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGPYNGZDCKPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde with a suitable carboxylating agent can yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid, in anticancer research. Pyrrole compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications of the pyrrole structure can enhance bioactivity against specific cancer types, making this compound a candidate for further investigation in anticancer drug development .

2. Neuroprotective Effects

Research has also suggested that pyrrole derivatives may exhibit neuroprotective properties. Investigations into the mechanisms of neurodegeneration have pointed to the potential role of these compounds in mitigating oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific effects of this compound on neuronal cells warrant further exploration.

Organic Synthesis

3. Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique structural features. It can be used to synthesize more complex molecules through various chemical reactions, including cyclization and functional group transformations. The versatility of pyrroles in synthetic chemistry allows for the creation of diverse derivatives that can be tailored for specific applications .

4. Synthesis of Novel Compounds

Researchers are exploring the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activities. By modifying the side chains or substituents on the pyrrole ring, scientists aim to develop new agents that could exhibit improved pharmacological properties .

Potential Therapeutic Uses

5. Anti-inflammatory Properties

There is emerging evidence suggesting that pyrrole derivatives may possess anti-inflammatory properties. This aspect is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could lead to therapeutic benefits. The exploration of this compound's effects on inflammatory markers could provide insights into its potential use as an anti-inflammatory agent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Potential to inhibit tumor growth and induce apoptosis in cancer cells. |

| Neuroprotective Effects | May mitigate oxidative stress and inflammation related to neurodegenerative diseases. |

| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules. |

| Synthesis of Novel Compounds | Used as a precursor for developing new compounds with enhanced biological activities. |

| Anti-inflammatory Properties | Emerging evidence suggests potential use in modulating inflammatory pathways in chronic diseases. |

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The 4-chlorophenyl substituent () increases acidity of the carboxylic acid, enhancing reactivity in coupling reactions .

- Bulky Substituents : The 1-phenylethyl group (hypothetical) and 3,4-diethoxyphenyl group () likely reduce solubility due to steric hindrance and hydrophobicity, respectively .

Biological Activity

2,5-Dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound notable for its pyrrole ring structure. This compound features two methyl groups at positions 2 and 5, a phenylethyl group at position 1, and a carboxylic acid group at position 3. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 953884-67-8

- Molecular Formula : C15H17NO2

- Molecular Weight : 243.30 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization of precursors under acidic or basic conditions. A common route involves the reaction of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbaldehyde with a carboxylating agent to yield the desired carboxylic acid derivative .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity and influence various biochemical pathways. The presence of functional groups such as the carboxylic acid enhances its potential for biological interactions .

Pharmacological Studies

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess antibacterial and antifungal properties. For instance, certain synthesized derivatives demonstrated good activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Calcium Channel Modulation : Related compounds have been identified as calcium channel activators, exhibiting potency comparable to established agents like Bay K 8644 but with higher efficacy in increasing contractility in cardiac preparations .

Case Studies

Several studies have explored the biological implications of related pyrrole compounds:

- Antimicrobial Activity : A study synthesized novel pyrrole derivatives and evaluated their antimicrobial properties. The results indicated that these compounds exhibited significant antibacterial activity, which was enhanced by the introduction of substituents like methoxy groups .

- Calcium Channel Activation : Research on a derivative similar to this compound revealed its role as a calcium channel activator with distinct pharmacological profiles compared to traditional calcium channel blockers .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | Lacks phenylethyl group | Different reactivity |

| 1-Phenylethyl-1H-pyrrole-3-carboxylic acid | Lacks methyl groups | Affects biological properties |

The combination of substituents in this compound contributes to its distinctive chemical reactivity and potential biological activity compared to other pyrrole derivatives .

Q & A

Q. What challenges arise in regioselective functionalization of the pyrrole ring?

- Electrophilic Substitution : The 3-carboxylic acid group directs electrophiles to the 4-position. For regioselective bromination, use NBS in DMF at 0°C .

- Steric Effects : The 1-phenylethyl group hinders reactions at the 2- and 5-positions. Optimize reaction time and stoichiometry to avoid over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.